Benzoyl-L-arginine beta-naphthylamide hydrochloride

描述

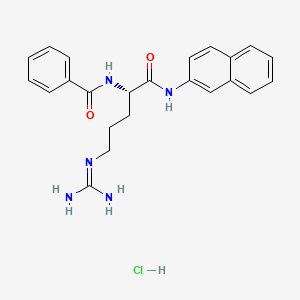

Benzoyl-L-arginine beta-naphthylamide hydrochloride is a synthetic compound widely used in biochemical research. It is known for its role as a chromogenic substrate for proteolytic enzymes such as trypsin, cathepsin B, and papain . This compound is particularly useful in enzymatic assays due to its ability to release a chromophore upon hydrolysis, allowing for easy detection and quantification of enzyme activity .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Benzoyl-L-arginine beta-naphthylamide hydrochloride typically involves the condensation of benzoyl chloride with L-arginine, followed by the coupling of the resulting benzoyl-L-arginine with beta-naphthylamine . The reaction is carried out under controlled conditions to ensure the purity and yield of the final product. The hydrochloride salt is then formed by treating the compound with hydrochloric acid .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and purification systems to maintain consistency and quality. The compound is typically produced in powder form and stored under specific conditions to preserve its stability .

化学反应分析

Types of Reactions

Benzoyl-L-arginine beta-naphthylamide hydrochloride undergoes hydrolysis reactions catalyzed by proteolytic enzymes . The hydrolysis occurs at the bond between the arginine and the beta-naphthylamide moieties, releasing the chromophore beta-naphthylamine .

Common Reagents and Conditions

The hydrolysis of this compound is commonly carried out in aqueous solutions at specific pH levels, depending on the enzyme being studied . Common reagents include buffers such as Tris-HCl and phosphate buffers to maintain the desired pH .

Major Products Formed

The primary product formed from the hydrolysis of this compound is beta-naphthylamine, which can be detected colorimetrically . This reaction is the basis for many enzymatic assays used in biochemical research .

科学研究应用

Biochemical Research

Enzyme Assays : BANA is primarily employed as a substrate in enzymatic assays to study the activity of proteolytic enzymes such as trypsin, cathepsin B, and papain. Its unique structure allows for effective investigation of enzyme kinetics and inhibition mechanisms. The hydrolysis of BANA by these enzymes releases beta-naphthylamine, which can be quantitatively measured colorimetrically, providing insights into enzyme activity and regulation .

Mechanism of Action : The compound acts by binding to the active site of proteolytic enzymes, undergoing hydrolysis that cleaves the bond between arginine and beta-naphthylamide moieties. This reaction results in the release of beta-naphthylamine, facilitating the monitoring of proteolytic activity in various biological contexts .

Drug Development

BANA serves as a valuable tool in pharmaceutical research for developing new drugs targeting specific enzymes. Its ability to mimic natural substrates makes it ideal for screening potential drug candidates aimed at inhibiting or modulating enzyme activities associated with various diseases. Studies utilizing BANA have demonstrated its effectiveness in evaluating the inhibitory activity of compounds against proteolytic enzymes, providing a basis for drug discovery .

Cellular Studies

In cellular studies, BANA is applied in cell culture experiments to assess cellular responses to protease activity. This application is crucial for understanding disease mechanisms, particularly in cancer research where proteolytic enzymes play significant roles in tumor progression and metastasis. By monitoring enzyme activity through BANA hydrolysis, researchers can gain insights into cellular metabolism and signaling pathways .

Diagnostic Applications

BANA is utilized in diagnostic assays to detect protease activity in biological samples. Its application aids in the early diagnosis of various diseases, including cancer and periodontal diseases. For instance, the BANA test has been shown to accurately indicate clinical disease status and plaque levels of spirochetes in dental samples . This diagnostic capability underscores the compound's relevance in clinical settings.

Biotechnology

In biotechnology, BANA is employed in the development of biosensors that detect protease activity. These biosensors provide a rapid and sensitive method for monitoring biological processes, making them valuable tools in both research and clinical applications. The ability to detect enzyme activity using BANA-based biosensors enhances the understanding of various biochemical pathways and disease states .

Case Studies

- Enzyme Activity Fractionation : A study fractionated rat liver enzymes that hydrolyze BANA, revealing two distinct components with differing sensitivities to inhibitors. This research illustrated the complexity of enzyme interactions and their implications for metabolic processes .

- Inhibition Studies : Research utilizing BANA has demonstrated its effectiveness in evaluating the inhibitory activity of various compounds against proteolytic enzymes. Specific inhibitors were shown to significantly reduce enzyme activity when assessed using BANA as a substrate .

作用机制

The mechanism of action of Benzoyl-L-arginine beta-naphthylamide hydrochloride involves its hydrolysis by proteolytic enzymes . The enzyme binds to the substrate and catalyzes the cleavage of the bond between the arginine and beta-naphthylamide moieties . This reaction releases beta-naphthylamine, which can be detected colorimetrically . The activity of the enzyme can be quantified based on the amount of beta-naphthylamine produced .

相似化合物的比较

Benzoyl-L-arginine beta-naphthylamide hydrochloride is often compared with other chromogenic substrates used in enzymatic assays:

Benzoyl-DL-arginine 4-nitroanilide hydrochloride: Similar to this compound, this compound is used as a substrate for proteolytic enzymes but releases p-nitroaniline as the chromophore.

Benzoyl-L-arginine ethyl ester hydrochloride: This compound is used in spectroscopic assays and has different solubility properties compared to this compound.

This compound is unique in its ability to release beta-naphthylamine, making it particularly useful in specific enzymatic assays .

生物活性

Overview

Benzoyl-L-arginine beta-naphthylamide hydrochloride (BANA) is a synthetic compound extensively utilized in biochemical research as a chromogenic substrate for various proteolytic enzymes. This compound is particularly significant in studying the activity of enzymes such as trypsin, cathepsin B, and papain, which are crucial in numerous biological processes including protein digestion, immune response, and cell signaling.

BANA primarily targets proteolytic enzymes, where it acts as a substrate undergoing hydrolysis. The hydrolysis reaction involves the cleavage of the bond between the arginine and beta-naphthylamide moieties, resulting in the release of beta-naphthylamine, which can be quantitatively measured colorimetrically. This mechanism allows researchers to monitor enzyme activity and gain insights into cellular proteolysis.

Key Enzymes Targeted by BANA

| Enzyme | Function |

|---|---|

| Trypsin | Digests proteins by cleaving peptide bonds |

| Cathepsin B | Involved in protein degradation and turnover |

| Papain | Breaks down proteins and peptides |

BANA is soluble in dimethylformamide (DMF), with a reported solubility of 50 mg/ml, indicating its potential for good bioavailability in various experimental setups. The compound's stability is maintained when stored at temperatures between 2-8°C and protected from light.

Cellular Effects

The interaction of BANA with proteolytic enzymes significantly influences various cellular processes. For instance, the activity of cathepsin B can be monitored using BANA, providing insights into cellular metabolism and gene expression regulation. The hydrolysis of BANA can also affect cell signaling pathways, which are vital for maintaining cellular homeostasis.

Research Applications

BANA has diverse applications across multiple fields:

- Biochemistry : Used as a substrate in enzymatic assays to study proteolytic enzyme activity.

- Clinical Diagnostics : Employed in tests to detect specific enzymes associated with diseases.

- Pharmaceutical Development : Utilized in the development of enzyme-based products and processes.

Case Studies

- Enzyme Activity in Rat Liver : A study fractionated rat liver enzymes that hydrolyze BANA, revealing two distinct components with differing sensitivities to inhibitors. This research illustrated the complexity of enzyme interactions and their implications for metabolic processes .

- Inhibition Studies : Research utilizing BANA has demonstrated its effectiveness in evaluating the inhibitory activity of various compounds against proteolytic enzymes. For example, studies have shown that specific inhibitors can significantly reduce enzyme activity when assessed using BANA as a substrate .

Comparison with Similar Compounds

BANA is often compared to other chromogenic substrates used in enzymatic assays. Below is a comparison highlighting its unique features:

| Compound | Released Chromophore | Applications |

|---|---|---|

| Benzoyl-L-arginine beta-naphthylamide | Beta-naphthylamine | Proteolytic enzyme assays |

| Benzoyl-DL-arginine 4-nitroanilide | p-Nitroaniline | General enzymatic assays |

| Benzoyl-L-arginine ethyl ester | Varies | Spectroscopic assays |

属性

IUPAC Name |

N-[(2S)-5-(diaminomethylideneamino)-1-(naphthalen-2-ylamino)-1-oxopentan-2-yl]benzamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25N5O2.ClH/c24-23(25)26-14-6-11-20(28-21(29)17-8-2-1-3-9-17)22(30)27-19-13-12-16-7-4-5-10-18(16)15-19;/h1-5,7-10,12-13,15,20H,6,11,14H2,(H,27,30)(H,28,29)(H4,24,25,26);1H/t20-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNGRKDJZQIGWQF-BDQAORGHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC(CCCN=C(N)N)C(=O)NC2=CC3=CC=CC=C3C=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(=O)N[C@@H](CCCN=C(N)N)C(=O)NC2=CC3=CC=CC=C3C=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26ClN5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

439.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

198555-19-0 | |

| Record name | 198555-19-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。